molecular formula C25H26ClN3O4 B2829889 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate CAS No. 949421-09-4

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate

Cat. No.: B2829889
CAS No.: 949421-09-4
M. Wt: 467.95
InChI Key: SFDDSRPOQPRNNG-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a phenylpropanoate moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.

  • Step 1: Synthesis of 1-Cyanocyclohexylamine

      Reagents: Cyclohexanone, hydroxylamine hydrochloride, sodium acetate, acetic acid.

      Conditions: The reaction is carried out under reflux conditions to form cyclohexanone oxime, which is then dehydrated to produce 1-cyanocyclohexylamine.

  • Step 2: Formation of Carbamoyl Intermediate

      Reagents: 1-Cyanocyclohexylamine, phosgene or triphosgene, base (e.g., triethylamine).

      Conditions: The reaction is conducted at low temperatures to avoid decomposition, resulting in the formation of the carbamoyl chloride intermediate.

  • Step 3: Coupling with 3-[(2-Chlorophenyl)formamido]-3-phenylpropanoic Acid

      Reagents: Carbamoyl chloride intermediate, 3-[(2-chlorophenyl)formamido]-3-phenylpropanoic acid, coupling agents (e.g., EDCI, DCC), base (e.g., DIPEA).

      Conditions: The coupling reaction is performed under anhydrous conditions, typically in an inert atmosphere, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies are conducted to evaluate its efficacy and safety profiles.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity.

    Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces, or intracellular proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-bromophenyl)formamido]-3-phenylpropanoate
  • [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-fluorophenyl)formamido]-3-phenylpropanoate
  • [(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-methylphenyl)formamido]-3-phenylpropanoate

Uniqueness

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-chlorobenzoyl)amino]-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O4/c26-20-12-6-5-11-19(20)24(32)28-21(18-9-3-1-4-10-18)15-23(31)33-16-22(30)29-25(17-27)13-7-2-8-14-25/h1,3-6,9-12,21H,2,7-8,13-16H2,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDDSRPOQPRNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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